(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid
Overview
Description
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF3NO3 and a molecular weight of 232.95 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-Aminophenylboronic acid
Reagent: Trifluoroacetic anhydride
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoroacetamido group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.
2-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring.
3-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a trifluoroethoxy group instead of a trifluoroacetamido group.
Uniqueness
(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOITLDGNKHMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660241 | |
Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88978-20-5 | |
Record name | [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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